REACTION_SMILES
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[Cl:31][CH2:32][Cl:33].[F:12][C:13]([C:14](=[O:15])[NH:16][CH:17]1[CH2:18][CH:19]([OH:28])[c:20]2[cH:21][cH:22][c:23]([O:26][CH3:27])[cH:24][c:25]21)([F:29])[F:30].[O:1]=[Cr:2]([Cl:3])([O-:4])=[O:5].[nH+:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[F:12][C:13]([C:14](=[O:15])[NH:16][CH:17]1[CH2:18][C:19](=[O:28])[c:20]2[cH:21][cH:22][c:23]([O:26][CH3:27])[cH:24][c:25]21)([F:29])[F:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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COc1ccc2c(c1)C(NC(=O)C(F)(F)F)CC2O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)C(NC(=O)C(F)(F)F)CC2O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)C(NC(=O)C(F)(F)F)CC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |